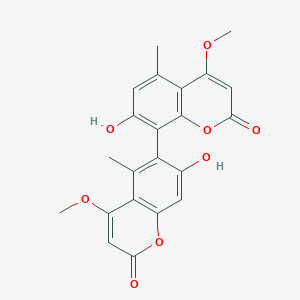
Desertorin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desertorin A is a bicoumarin that is 7-hydroxy-4-methoxy-5-methyl-2H-chromen-2-one substituted by a 7-hydroxy-4-methoxy-5-methyl-2-oxo-2H-chromen-6-yl group at position 8. It has a role as an Aspergillus metabolite. It is a conjugate acid of a this compound(1-).
科学的研究の応用
Introduction to Desertorin A
This compound is a bicoumarin compound produced by the fungus Aspergillus desertorum. It is structurally characterized as 7-hydroxy-4-methoxy-5-methyl-2H-chromen-2-one, with a molecular formula of C22H18O8 and a molecular weight of 410.4 g/mol . This compound has garnered attention due to its potential applications in various scientific research fields, particularly in pharmacology and toxicology.
Pharmacological Research
This compound has been investigated for its bioactive properties, which include:
- Antimicrobial Activity : Studies have shown that extracts containing this compound exhibit varying degrees of antimicrobial activity against certain bacterial and fungal strains. However, specific studies indicate that its effectiveness may vary depending on the concentration and the type of microorganism .
- Cytotoxic Effects : Research has indicated that this compound may possess cytotoxic properties, particularly against cancer cell lines. For instance, it has been shown to inhibit the growth of HL60 leukemia cells, suggesting potential applications in cancer therapy .
Toxicological Studies
This compound is classified as a mycotoxin, which raises concerns regarding its safety in food and feed products. Its role as a natural toxin necessitates thorough investigation into its toxicological profile:
- Mycotoxin Screening : this compound has been included in suspect screening approaches for natural toxins in various environmental samples, highlighting the need for monitoring its levels in agricultural products .
- Mechanisms of Toxicity : Understanding the mechanisms through which this compound exerts its toxic effects is crucial for risk assessment. Studies have focused on its interactions with biological systems, including potential impacts on DNA topoisomerases, which are critical for DNA replication and repair .
Biochemical Pathways
This compound's biosynthesis involves complex biochemical pathways that can provide insights into fungal metabolism and secondary metabolite production:
- Biosynthetic Gene Clusters : Genome-wide analyses have revealed the presence of specific biosynthetic gene clusters responsible for the production of this compound. These findings contribute to our understanding of how fungi synthesize complex natural products and their evolutionary adaptations .
Potential Industrial Applications
Given its unique chemical structure and biological activity, this compound may have potential applications in various industries:
- Agriculture : As a natural pesticide or fungicide, this compound could be explored for its ability to control plant pathogens without relying on synthetic chemicals.
- Pharmaceutical Development : The compound's cytotoxic properties could be harnessed for developing new anticancer agents or other therapeutic drugs.
Case Study 1: Anticancer Activity
A study published in Fungal Biology investigated the effects of this compound on HL60 leukemia cells. The results indicated significant growth inhibition at concentrations as low as 1 µM, with a gradual increase in efficacy over time. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Mycotoxin Monitoring
In an environmental study focusing on natural toxins, this compound was identified among several mycotoxins present in agricultural samples from the Ter River region. This highlighted the importance of monitoring such compounds to ensure food safety and mitigate health risks associated with mycotoxin exposure .
特性
分子式 |
C22H18O8 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-6-yl)-4-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C22H18O8/c1-9-5-11(23)21(22-18(9)13(27-3)7-17(26)30-22)19-10(2)20-14(28-4)8-16(25)29-15(20)6-12(19)24/h5-8,23-24H,1-4H3 |
InChIキー |
PRMZXICFBUXBCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C3O)OC(=O)C=C4OC)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















